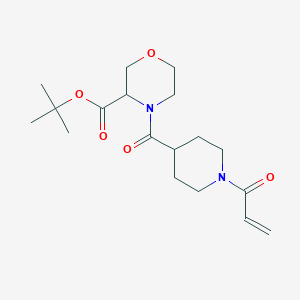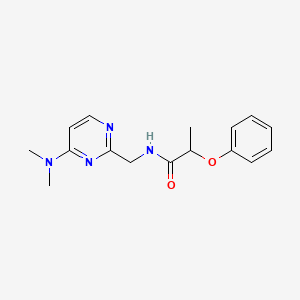
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve various methods, including the reaction of aminouracil with heterocumulenes to yield pyrimido[4,5-d]pyrimidines , or the chemoselective reactions of propanamide derivatives with electrophiles to obtain hexahydro-4-pyrimidinones . These methods demonstrate the versatility of pyrimidine chemistry and the potential approaches that might be used to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by substituents and their positions on the ring. For example, the rotational barrier of the dimethylamino group in 4-(NN-dimethylamino)pyrimidines is affected by the position of the group relative to the nitrogen atoms in the ring . This information is crucial for understanding the molecular structure and dynamics of "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide".
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols in the presence of acid leads to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidines . This showcases the reactivity of the pyrimidine moiety and its potential to engage in cyclization reactions, which could be relevant for the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be quite diverse. For example, the study of substituted pyrimidines revealed that the free energy of activation for internal rotation about the C–N exocyclic bond is influenced by substituents, which can affect the compound's physical properties such as solubility and melting point . Additionally, the presence of pi-pi stacking interactions and hydrogen bonding can significantly influence the crystal structure and stability of these compounds .
科学的研究の応用
Molecular Design and Synthesis
The research into N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-phenoxypropanamide has contributed significantly to the molecular design and synthesis of related compounds. For instance, the synthesis of self-complementary betainic guanine model compounds involves the reaction of 4-(dimethylamino)pyridine and 1-methylimidazole on 2-amino-4-chloro-6-hydroxypyrimidine, producing pyrimidine-heteroarenium salts. These are further deprotonated to yield pyridinium-pyrimidinolates, serving as model compounds for biologically significant betainic guanines in RNA, demonstrating a profound understanding of molecular interactions and structural design (SchmidtAndreas & KindermannMarkus Karl, 2001).
Biological Evaluation and Applications
The synthesis and evaluation of novel compounds have led to significant findings in biological and pharmacological studies. For instance, the discovery and biological evaluation of MGCD0103, a compound structurally related to this compound, highlighted its potential as an anticancer drug. MGCD0103 is an isotype-selective histone deacetylase (HDAC) inhibitor showing significant antitumor activity in vivo, demonstrating the therapeutic potential of compounds within this chemical family (Nancy Z. Zhou et al., 2008).
Antimicrobial and Antifungal Activities
Research on derivatives of this compound has also uncovered antimicrobial and antifungal properties. The synthesis of new pyrimidine-azitidinone analogues and their in vitro antimicrobial and antitubercular activities demonstrate the compound's relevance in developing antibacterial and antituberculosis agents. These compounds were synthesized from aromatic amines and N-phenylacetamide, further illustrating the versatility and potential of this chemical structure in contributing to new therapeutic agents (M. Chandrashekaraiah et al., 2014).
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(22-13-7-5-4-6-8-13)16(21)18-11-14-17-10-9-15(19-14)20(2)3/h4-10,12H,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMMLDHZHJPTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CC(=N1)N(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2526584.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)
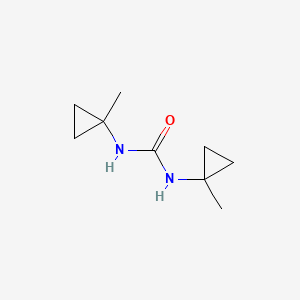
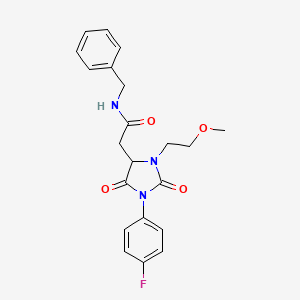
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2526593.png)
![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)
![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2526600.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)
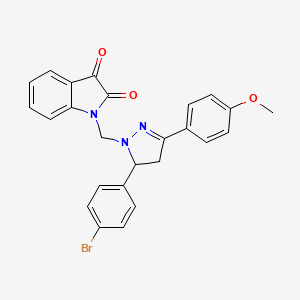

![N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2526605.png)
